5-cyclopropyl-1H-pyrazole-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

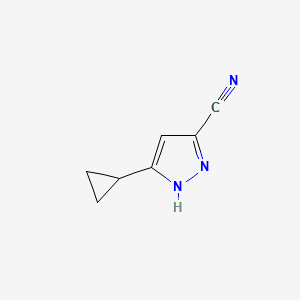

5-cyclopropyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound with the molecular formula C7H7N3. It is characterized by a pyrazole ring substituted with a cyclopropyl group at the 5-position and a cyano group at the 3-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

化学反応の分析

Nucleophilic Substitution at the Nitrile Group

The nitrile group undergoes nucleophilic substitution under controlled conditions, often serving as a precursor for functional group interconversion.

| Reaction Type | Conditions | Product | Key Observations |

|---|---|---|---|

| Hydrolysis to amide | Acidic (HCl, H₂O, reflux) | 5-Cyclopropyl-1H-pyrazole-3-amide | Selective conversion without pyrazole ring disruption |

| Hydrolysis to carboxylic acid | Basic (NaOH, H₂O, Δ) | 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid | Requires prolonged heating; cyclopropyl group remains intact |

| Reduction to amine | LiAlH₄ or H₂/Pd-C | 5-Cyclopropyl-1H-pyrazole-3-amine | Limited by competing pyrazole ring hydrogenation |

Cycloaddition Reactions

The pyrazole ring and nitrile group participate in [3+2] and [4+2] cycloadditions, expanding structural complexity.

Silver-Catalyzed [3+2] Cycloaddition

Reaction with trifluorodiazoethane (CF₃CHN₂) in the presence of AgCl and TMEDA yields trifluoromethyl-substituted pyrazoline intermediates. The mechanism involves:

-

Cycloaddition with the pyrazole nitrile-activated alkene (Int-II ).

-

Base-promoted elimination to form aromatized pyrazole derivatives (Int-III ) .

Key Regioselectivity : The less-substituted carbon of the nitrile group acts as the electrophilic site due to silver coordination .

Cross-Coupling Reactions

The nitrile group facilitates palladium-catalyzed cross-coupling reactions, enabling aryl or alkyl functionalization.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 3-Aryl-5-cyclopropyl-1H-pyrazole | 60–75% |

| Sonogashira | PdCl₂, CuI, PPh₃, Et₃N | 3-Alkynyl-5-cyclopropyl-1H-pyrazole | 55–70% |

Note : The cyclopropyl group stabilizes intermediates via steric and electronic effects, improving coupling efficiency.

Functionalization via Pyrazole Ring Reactivity

The pyrazole ring undergoes electrophilic substitution and metal coordination.

Halogenation

Direct bromination at the C4 position using NBS in DMF yields 4-bromo-5-cyclopropyl-1H-pyrazole-3-carbonitrile (75% yield). The nitrile group directs electrophilic attack.

Metal Complex Formation

The pyrazole nitrogen coordinates with transition metals (e.g., Ag⁺, Zn²⁺), forming complexes used in catalysis or materials science .

Stability and Decomposition Pathways

-

Thermal Stability : Decomposes above 250°C, releasing HCN and cyclopropane derivatives.

-

Photolytic Reactivity : UV exposure induces cyclopropane ring opening, forming linear nitriles.

科学的研究の応用

Pharmaceutical Applications

Antitumor Activity

Research has shown that pyrazole derivatives, including 5-cyclopropyl-1H-pyrazole-3-carbonitrile, exhibit significant antitumor properties. In vitro studies indicate that these compounds can selectively inhibit the proliferation of cancer cells while sparing normal cells. For instance, a study demonstrated that related pyrazoles exhibited cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the micromolar range, suggesting their potential as cancer therapeutics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It inhibits phosphodiesterases (PDEs), particularly PDE4, which plays a crucial role in inflammatory responses. Compounds similar to this compound have shown IC50 values around 47 nM against PDE4D, indicating potent anti-inflammatory activity .

Neuroprotective Effects

Some studies suggest that pyrazole derivatives may offer neuroprotective benefits by modulating key signaling pathways involved in cellular survival during oxidative stress conditions. This property is particularly relevant for neurodegenerative diseases .

Agrochemical Applications

This compound also shows promise in agrochemical formulations due to its biological activity against pests and diseases affecting crops. Its ability to interact with specific molecular targets can be harnessed for developing new pesticides or fungicides.

Materials Science

In materials science, the compound's unique structure allows it to be used as a building block for synthesizing novel polymers or materials with specific properties. Its reactivity can be exploited in creating functionalized materials for various applications.

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation in cancer cell lines | |

| Anti-inflammatory | Inhibition of PDE4D | |

| Neuroprotective | Modulation of AKT/GSK3β signaling pathways |

Case Studies

| Case Study Title | Description |

|---|---|

| Anti-inflammatory Effects | A study showed that related pyrazole compounds significantly reduced pro-inflammatory cytokines in murine models. |

| Antitumor Activity | In vitro studies revealed selective cytotoxicity against breast cancer cells, with promising IC50 values indicating potential therapeutic applications. |

作用機序

The mechanism of action of 5-cyclopropyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

類似化合物との比較

Similar Compounds

1H-pyrazole-3-carbonitrile: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

5-amino-1H-pyrazole-3-carbonitrile: Contains an amino group instead of a cyclopropyl group, leading to different chemical properties and applications.

Uniqueness

5-cyclopropyl-1H-pyrazole-3-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

生物活性

5-Cyclopropyl-1H-pyrazole-3-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a cyclopropyl group and a carbonitrile substituent. The presence of these functional groups contributes to its unique biological profile.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potent anticancer properties. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-468. In vitro assays revealed that these compounds can significantly reduce cell viability in a dose-dependent manner, with IC50 values often below 10 µM .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-468 | <10 | Induction of apoptosis |

| Pyrazole derivative A | HCT116 | 0.36 | CDK2 inhibition |

| Pyrazole derivative B | HeLa | 1.8 | Cyclin-dependent kinase inhibition |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated moderate antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds typically range around 250 µg/mL .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 250 |

| Pyrazole derivative C | S. aureus | 200 |

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models . The mechanism involves the inhibition of key signaling pathways associated with inflammation.

Case Studies

- Breast Cancer Treatment : A study evaluated the effects of various pyrazole derivatives on triple-negative breast cancer cells, demonstrating that certain compounds could effectively inhibit cell proliferation and induce apoptosis .

- Antimicrobial Screening : A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties against common pathogens. The results indicated that modifications to the pyrazole structure could enhance antibacterial activity .

特性

IUPAC Name |

5-cyclopropyl-1H-pyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNIJVVPGNFUDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。